(E)-1-(3-chlorophenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(3-chlorophenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a synthetic organic compound characterized by its unique chemical structure. This compound features a quinazoline core, a chlorophenyl group, and a urea moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3-chlorophenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea typically involves multi-step organic reactions. One common method starts with the preparation of the quinazoline core, followed by the introduction of the chlorophenyl group and the urea moiety. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires optimization of reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(3-chlorophenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The reagents and conditions used in these reactions vary depending on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the quinazoline core may yield quinazoline N-oxides, while reduction may produce dihydroquinazolines.
Scientific Research Applications
(E)-1-(3-chlorophenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-1-(3-chlorophenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(3-chlorophenyl)-3-(2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea: Lacks the propyl group, which may affect its biological activity and chemical properties.
(E)-1-(3-bromophenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea: Contains a bromophenyl group instead of a chlorophenyl group, which may influence its reactivity and interactions with molecular targets.
Uniqueness
The presence of the propyl group and the chlorophenyl moiety in (E)-1-(3-chlorophenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea distinguishes it from similar compounds. These structural features may enhance its biological activity and selectivity, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C18H17ClN4O2 |
---|---|
Molecular Weight |
356.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-(2-oxo-3-propylquinazolin-4-yl)urea |
InChI |
InChI=1S/C18H17ClN4O2/c1-2-10-23-16(14-8-3-4-9-15(14)21-18(23)25)22-17(24)20-13-7-5-6-12(19)11-13/h3-9,11H,2,10H2,1H3,(H2,20,22,24) |
InChI Key |
MOCHIXQYIBYKJV-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.